molecular formula C16H24N2O3 B3119127 (1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester CAS No. 247088-48-8

(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B3119127
CAS No.: 247088-48-8
M. Wt: 292.37 g/mol
InChI Key: KYYYJRSKGKZXIB-UHFFFAOYSA-N
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Description

(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C21H26N2O3 . It is a derivative of carbamic acid and contains a phenyl group, a dimethylcarbamoyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:

  • Phenyl Ethylamine Synthesis: : The starting material, phenyl ethylamine, is synthesized through the reduction of phenyl acetonitrile.

  • Carbamic Acid Formation: : Phenyl ethylamine is then reacted with dimethylcarbamoyl chloride to form the corresponding carbamic acid derivative.

  • Esterification: : The carbamic acid derivative undergoes esterification with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenyl carboxylic acids.

  • Reduction: : The carbonyl group in the dimethylcarbamoyl moiety can be reduced to form amines.

  • Substitution: : The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles like hydroxide ions (OH-) and amines are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Phenyl carboxylic acids.

  • Reduction: : Dimethylcarbamoyl amines.

  • Substitution: : Various substituted carbamic acids and esters.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes.

Comparison with Similar Compounds

(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:

  • (1-Benzylocarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester

  • (2-(4-Amino-phenyl)-ethyl)-carbamic acid tert-butyl ester

  • (S,S)-(1-Dimethylcarbamoyl-2-methyl-butyl)-carbamic acid tert-butyl ester

This compound .

Properties

IUPAC Name

tert-butyl N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13(14(19)18(4)5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYYJRSKGKZXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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